molecular formula C8H10O2 B2618497 4-[(1S)-1-hydroxyethyl]phenol CAS No. 93781-59-0

4-[(1S)-1-hydroxyethyl]phenol

Cat. No.: B2618497
CAS No.: 93781-59-0
M. Wt: 138.166
InChI Key: PMRFBLQVGJNGLU-LURJTMIESA-N
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Description

4-[(1S)-1-Hydroxyethyl]phenol, also known as 4-(1-hydroxyethyl)phenol, is an organic compound with the molecular formula C8H10O2. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Mechanism of Action

Target of Action

It is structurally similar to phenol, which is known to have a wide range of targets including some fungi, viruses, and various micro-organisms .

Mode of Action

4-[(1S)-1-hydroxyethyl]phenol, like phenol, is a potent proteolytic agent. Proteolytic agents break down proteins into smaller polypeptides or single amino acids. They do this by cleaving the peptide bonds within proteins by hydrolysis, a reaction where water breaks bonds. Phenol, in concentrations in the 5% to 7% range, can dissolve tissue on contact via proteolysis . It is reasonable to infer that this compound may have a similar mode of action.

Biochemical Pathways

Phenol is known to disrupt cell membranes and precipitate proteins, thereby inhibiting microbial enzymes and leading to cell death .

Pharmacokinetics

The metabolites are excreted in the urine .

Result of Action

Phenol, when applied to tissues, can lead to protein denaturation and cell membrane disruption, resulting in cell death .

Action Environment

For example, phenol’s antimicrobial activity is influenced by the pH of the environment, with optimal activity observed at a slightly acidic pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[(1S)-1-Hydroxyethyl]phenol can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

Comparison with Similar Compounds

Uniqueness of 4-[(1S)-1-Hydroxyethyl]phenol: this compound is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its reactivity in various chemical reactions compared to other phenols .

Properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFBLQVGJNGLU-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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